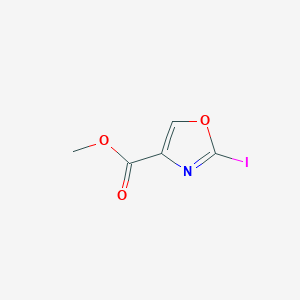

Methyl 2-iodooxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodo-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBLBUQNQJGLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Iodooxazole 4 Carboxylate

Regioselective Iodination Pathways to the Oxazole (B20620) Core

The precise placement of an iodine atom on the oxazole ring is a critical step in the synthesis of Methyl 2-iodooxazole-4-carboxylate. Regioselectivity, the control of where the reaction occurs on the molecule, is paramount.

Direct Iodination Strategies and Mechanistic Considerations

Direct iodination of a pre-formed methyl oxazole-4-carboxylate ring is a common approach. This typically involves the use of an electrophilic iodine source. Reagents such as N-iodosuccinimide (NIS) or iodine (I₂) in the presence of a base are frequently employed. The mechanism proceeds through an electrophilic aromatic substitution, where the electron-rich oxazole ring attacks the electrophilic iodine. The C2 position of the oxazole is generally the most susceptible to electrophilic attack due to the electronic influence of the ring oxygen and nitrogen atoms.

However, the presence of the electron-withdrawing carboxylate group at the C4 position can deactivate the ring, making direct iodination more challenging. Optimization of the reaction conditions, including the choice of solvent, temperature, and iodinating agent, is crucial to achieve high yields and regioselectivity.

Functional Group Interconversion Routes Incorporating Iodine

An alternative to direct iodination is the conversion of another functional group at the 2-position into an iodine atom. A common precursor for this strategy is a 2-aminooxazole derivative. The amino group can be converted to a diazonium salt, which can then be displaced by iodide in a Sandmeyer-type reaction. This method offers excellent regiocontrol, as the position of the iodine is predetermined by the location of the initial amino group.

Another functional group interconversion strategy involves the lithiation of the C2 position followed by quenching with an electrophilic iodine source. sci-hub.se This approach requires careful control of reaction conditions, particularly temperature, to avoid side reactions. sci-hub.se

Precursor Design and Synthesis for Oxazole Ring Formation

The synthesis of the core methyl oxazole-4-carboxylate structure is a foundational step. Several classic and modern methods for oxazole synthesis can be adapted for this purpose. The Robinson-Gabriel synthesis and the Fischer oxazole synthesis are traditional methods that involve the cyclization of α-acylamino ketones or cyanohydrins with aldehydes, respectively. ijpsonline.comijpsonline.comtandfonline.com

More contemporary methods offer milder conditions and greater functional group tolerance. For instance, the reaction of methyl isocyanoacetate with an appropriate acylating agent can lead to the formation of the oxazole-4-carboxylate structure. A highly efficient method involves the reaction of carboxylic acids with isocyanoacetates using a triflylpyridinium reagent, which proceeds through an in situ generated acylpyridinium salt. nih.gov This approach has a broad substrate scope and tolerates various functional groups. nih.gov

The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is another powerful tool for constructing the oxazole ring. ijpsonline.comtandfonline.com The synthesis of the requisite precursors, such as β-enamino ketoesters, is also a critical consideration. These can be prepared through the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and selectivity in the synthesis of Methyl 2-iodooxazole-4-carboxylate necessitates careful optimization of various reaction parameters.

| Parameter | Condition | Effect on Yield and Selectivity |

| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common. | The choice of solvent can significantly influence reaction rates and the solubility of reagents, thereby affecting the overall yield. nih.gov |

| Temperature | Reactions are often conducted at room temperature or elevated temperatures. | Increasing the temperature can enhance the reaction rate but may also lead to the formation of byproducts, reducing selectivity. nih.gov |

| Base | Organic bases like 4-Dimethylaminopyridine (DMAP) or inorganic bases such as Potassium Carbonate (K₂CO₃) are used. | The base plays a crucial role in activating the substrate or neutralizing acidic byproducts, with its strength and stoichiometry impacting the reaction's efficiency. nih.gov |

| Catalyst | Copper or palladium catalysts can be employed in certain coupling reactions. | Catalysts can enable reactions to proceed under milder conditions and with higher selectivity. ijpsonline.comijpsonline.com |

For instance, in the synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates, the use of DMAP as a base at 40 °C in DCM was found to provide excellent yields. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. ijpsonline.comijpsonline.comrsc.orgkthmcollege.ac.in Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. rasayanjournal.co.inwjarr.comnih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. nih.govnih.gov This technique is particularly beneficial for reactions that require high temperatures, as the localized heating provided by microwaves is more efficient. rasayanjournal.co.in

For the synthesis of oxazole derivatives, microwave-assisted protocols have been successfully applied. ijpsonline.comwjarr.com For example, the cyclization step to form the oxazole ring or subsequent functionalization reactions can often be accelerated under microwave irradiation. wjarr.comnih.gov A microwave-assisted, metal-free method for the decarboxylative halogenation of isoxazole-4-carboxylic acids using N-iodosuccinimide (NIS) has been reported, which could be conceptually applied to oxazole systems. researchgate.net

Ultrasound-Mediated Synthetic Methods

Ultrasound-assisted organic synthesis, often referred to as sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates, higher yields, and often, milder reaction conditions compared to conventional methods. nih.gov

While the direct ultrasound-mediated synthesis of Methyl 2-iodooxazole-4-carboxylate has not been explicitly detailed in the reviewed literature, the application of sonochemistry to the synthesis of other oxazole derivatives suggests its potential applicability. For instance, ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and thiazolo-diazaphospholes, often resulting in significantly reduced reaction times and improved yields. nih.govnih.gov One report describes the ultrasound-assisted synthesis of oxazole derivatives from the reaction of 4-substituted phenacyl bromides and amides in the presence of a deep eutectic solvent, highlighting the synergistic effect of these green technologies.

The synthesis of oxazoles generally involves the cyclization of a suitable precursor. A plausible sonochemical approach to Methyl 2-iodooxazole-4-carboxylate could involve the ultrasound-assisted cyclization of a precursor such as a methyl 2-(iodoacetamido)acrylate derivative. The high-energy environment created by cavitation could facilitate the intramolecular cyclization and dehydration steps, potentially at lower temperatures and in shorter times than conventional heating.

To illustrate the potential of this method, the following table summarizes representative examples of ultrasound-assisted synthesis of related heterocyclic compounds, showcasing typical reaction conditions and outcomes.

| Reactants | Product | Solvent | Catalyst | Time | Yield (%) | Reference |

| 4-Substituted Phenacyl Bromide, Amide Derivatives | Oxazole Derivatives | DES | - | 3-5 min | High | researchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic Aldehydes | 2-Aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netijpsonline.comresearchgate.netdiazaphosphole | THF | Triethylamine (B128534) | 30-90 min | 82-95 | nih.gov |

| α-Nitrophenylhydrazones, Methylene Amines | 1,2,4-Triazole Derivatives | Toluene (B28343) | BTEAC | 1 h | 75-89 | nih.gov |

Table 1: Examples of Ultrasound-Assisted Synthesis of Heterocyclic Compounds

It is important to note that the specific conditions for the synthesis of Methyl 2-iodooxazole-4-carboxylate would require experimental optimization. However, the existing literature strongly supports the exploration of ultrasound as a promising tool to enhance the efficiency and sustainability of its synthesis.

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to volatile organic compounds (VOCs) in chemical synthesis. researchgate.netnih.gov ILs are salts with melting points below 100 °C, composed of organic cations and organic or inorganic anions, offering properties such as low vapor pressure, high thermal stability, and tunable solvency. longdom.orguniroma1.itnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point significantly lower than that of its individual components, and they are often biodegradable and derived from natural sources. researchgate.netyoutube.com

The use of ILs and DESs in the synthesis of oxazoles has been reported, demonstrating their potential as both reaction media and catalysts. ijpsonline.com For instance, the van Leusen oxazole synthesis, a well-established method for preparing oxazoles, has been successfully performed in ionic liquids. This suggests that the synthesis of Methyl 2-iodooxazole-4-carboxylate could potentially be achieved through a similar route, for example, by reacting an appropriate iodo-substituted aldehyde with tosylmethyl isocyanide (TosMIC) in an ionic liquid medium. The ionic liquid can facilitate the reaction and, in some cases, be recycled, contributing to a greener process.

Deep eutectic solvents, such as those based on choline (B1196258) chloride and urea (B33335) or glycerol, have also been employed in the synthesis of various heterocyclic compounds, including imidazo-fused heterocycles. researchgate.net Their ability to form extensive hydrogen bond networks can stabilize transition states and influence reaction pathways. A hypothetical synthesis of Methyl 2-iodooxazole-4-carboxylate in a DES could involve the reaction of an iodo-functionalized precursor in a suitable DES, which could act as both the solvent and a catalyst.

The table below presents examples of heterocyclic synthesis in ionic liquids and deep eutectic solvents, providing insights into the types of reactions and conditions that could be adapted for the target compound.

| Reactants | Product | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aldehydes, Tosylmethyl Isocyanide (TosMIC) | 5-Substituted Oxazoles | [bmim]Br (Ionic Liquid) | Room Temp | 0.5-2 | 85-95 | nih.gov |

| Substituted Acetophenones, Thiourea/Thioamide | 2-Amino/Methyl-4-arylthiazoles | [bmim]BF4 (Ionic Liquid) | Room Temp | 0.5-1 | 90-96 | researchgate.net |

| 2-Aminophenols, β-Ketoesters | Benzoxazole Derivatives | Choline Chloride/Urea (DES) | 80 | 2-4 | 85-95 | researchgate.net |

| Indoles, Alkyl Halides | N-Alkylated Indoles | Choline Chloride/Glycerol (DES) | 60-80 | 1-3 | 80-95 | researchgate.net |

Table 2: Examples of Heterocyclic Synthesis in Ionic Liquids and Deep Eutectic Solvents

While direct application to Methyl 2-iodooxazole-4-carboxylate is yet to be reported, the successful synthesis of other oxazoles and related heterocycles in these green solvents provides a strong rationale for investigating their use in its preparation.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has revolutionized chemical synthesis by offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. uc.ptnih.govrsc.org In a flow reactor, reagents are continuously pumped through a network of tubes or channels, where they mix and react. This methodology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation.

A potential continuous flow synthesis of Methyl 2-iodooxazole-4-carboxylate could involve the reaction of a suitable iodinated precursor with a cyclizing agent in a heated flow reactor. The precise control over temperature, pressure, and residence time afforded by a flow system could be leveraged to optimize the reaction and maximize the yield of the desired product. Furthermore, in-line purification techniques could be integrated into the flow setup to isolate the pure product directly from the reaction stream. The synthesis of halogenated heterocycles has been shown to be amenable to flow conditions, suggesting that the introduction of the iodine atom would be compatible with this technology. rsc.org

The following table provides examples of continuous flow synthesis of heterocyclic compounds, illustrating the potential of this technology for the synthesis of Methyl 2-iodooxazole-4-carboxylate.

| Reactants | Product | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Glycine Esters, Aldehydes, Nitroalkenes | Trisubstituted Pyrrolidines | Microreactor | 25-100 | 5-20 min | 60-90 | cam.ac.uk |

| Thiouronium Chloride, Enaminones | 2-Aminopyrimidine Derivatives | Monolith Reactor | 80 | 10 min | 70-90 | uc.pt |

| Anilines, Aryl Azides | 5-Amino-4-cyano-1,2,3-triazoles | Microreactor | 20-80 | 2-10 min | 75-95 | cam.ac.uk |

| D-Ribonolactone, Halogenated Pyrrolotriazinamine | Remdesivir Intermediate | Plug Flow Reactor | -78 to 25 | 1-5 min | High | rsc.org |

Table 3: Examples of Continuous Flow Synthesis of Heterocyclic Compounds

Diverse Reactivity and Transformation of Methyl 2 Iodooxazole 4 Carboxylate

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C2-Iodo Position

The C2-iodo substituent on the methyl 2-iodooxazole-4-carboxylate core is the primary site for synthetic elaboration through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and broader substrate scope. wikipedia.orglibretexts.org These transformations are fundamental for creating substituted oxazoles, which are significant scaffolds in medicinal chemistry and materials science. nih.govnih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For methyl 2-iodooxazole-4-carboxylate, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C2 position. The general conditions involve a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. fishersci.co.uk The reaction's utility is enhanced by the commercial availability and stability of a wide range of boronic acids and their derivatives. libretexts.orgfishersci.co.uk

Research on related 2-halooxazole systems has demonstrated the efficiency of Suzuki-Miyaura coupling. For instance, the coupling of 2,4-dihalooxazoles has been achieved with high regioselectivity, targeting the more reactive halogen first. nih.gov Similarly, oxazol-4-ylboronates have been successfully coupled with various aryl halides, underscoring the versatility of this reaction for constructing oxazole-containing biaryl compounds. researchgate.net While specific examples detailing the Suzuki-Miyaura coupling of methyl 2-iodooxazole-4-carboxylate are not extensively documented in the provided results, the established reactivity of 2-iodooxazoles suggests its high applicability.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halooxazoles

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|---|

| 2,4-Dihalooxazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2-Aryl-4-halooxazole | nih.gov |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. libretexts.orgorganic-chemistry.org The C2-iodo group of methyl 2-iodooxazole-4-carboxylate is an excellent electrophilic partner for this transformation due to the high reactivity of the carbon-iodine bond. wikipedia.org

Studies on similar 4-iodooxazole (B3223780) and 4-iodoisoxazole (B1321973) systems have shown that the Sonogashira coupling proceeds efficiently to yield the corresponding alkynyl derivatives. chemrxiv.orgnih.govresearchgate.net For example, the coupling of 4-iodooxazole-2-carboxylate with terminal alkynes has been used to synthesize 4-ethynyl oxazole (B20620) derivatives. chemrxiv.org The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) or diisopropylethylamine in a solvent such as THF or DMF. nih.gov These reactions are often carried out under mild, anaerobic conditions. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling with Halogenated Azoles

| Halogenated Azole | Alkyne Partner | Catalyst System | Base | Solvent | Product | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| 3-Substituted-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 4-Phenylethynylisoxazole | up to 86% | nih.gov |

| 4-Iodo-5-methyloxazole-2-carboxylate | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 4-((Trimethylsilyl)ethynyl)oxazole | N/A | chemrxiv.org |

Stille Coupling and Related Organotin-Mediated Transformations

The Stille coupling reaction provides another effective route for C-C bond formation by coupling an organohalide with an organotin reagent, catalyzed by a palladium complex. libretexts.org This method is known for its tolerance of a wide variety of functional groups. The reaction of methyl 2-iodooxazole-4-carboxylate with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, would be expected to proceed efficiently at the C2 position.

While direct literature on the Stille coupling of methyl 2-iodooxazole-4-carboxylate is sparse, studies on related oxazole systems provide strong precedent. For instance, Stille couplings have been successfully employed in the regioselective synthesis of trisoxazoles starting from 2,4-dihalooxazoles. nih.gov Additionally, the coupling of 4-substituted-2,5-diphenyloxazoles has been investigated, demonstrating the utility of this reaction in modifying the oxazole core. nih.gov Typical catalysts for Stille couplings include Pd(PPh₃)₄ in a non-polar solvent like toluene or dioxane.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. mdpi.com This reaction is noted for the high reactivity of the organozinc nucleophiles. The application of Negishi coupling to methyl 2-iodooxazole-4-carboxylate would enable the introduction of alkyl, aryl, and vinyl groups. The preparation of the requisite organozinc reagents from the corresponding organolithium or Grignard reagents is a key step in this process.

Research on the Negishi coupling of other halo-heterocycles, such as methyl 3-bromocoumalate, showcases the potential of this method for functionalizing heterocyclic systems. researchgate.net The reaction of oxazolyl anions with organozinc derivatives has also been explored, indicating the compatibility of the oxazole ring with these reaction conditions. chemrxiv.org Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used for these transformations.

Heck Reactions for Olefinic Functionalization

The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of an alkene with an aryl or vinyl halide. mdpi.comnih.gov This reaction allows for the introduction of a vinyl group at the C2 position of methyl 2-iodooxazole-4-carboxylate by coupling it with various alkenes, such as acrylates, styrenes, or other olefins. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.gov

Microwave-assisted Heck reactions have been shown to be highly efficient for the synthesis of complex molecules from highly functionalized iodo-substrates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov For example, the Heck coupling of 3-iodoindazoles with methyl acrylate (B77674) has been successfully demonstrated. researchgate.net These examples suggest that methyl 2-iodooxazole-4-carboxylate would be a suitable substrate for Heck reactions to introduce olefinic substituents.

Table 3: General Conditions for Heck Reactions

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Ref. |

|---|---|---|---|---|---|

| Iodobenzene | Eugenol | Pd(OAc)₂ | K₂CO₃ | DMF/Water | nih.gov |

| 2,4-Diamino-5-(5-iodo-benzyl)pyrimidine | Substituted Acrylamide | (Ph₃P)₂PdCl₂ | N-ethylpiperidine | DMF | nih.gov |

Direct Arylation and Alkylation Strategies

Direct C-H arylation and alkylation reactions have emerged as highly atom-economical and environmentally benign alternatives to traditional cross-coupling reactions, as they avoid the pre-functionalization of the coupling partner. acs.org In the context of methyl 2-iodooxazole-4-carboxylate, direct arylation could potentially be achieved by reacting it with an aromatic compound that has an activatable C-H bond, in the presence of a palladium catalyst.

Research has been conducted on the direct C-H arylation of ethyl oxazole-4-carboxylate, demonstrating that the C5 position is typically the most reactive site for this transformation. acs.org However, the presence of the highly reactive C2-iodo group on methyl 2-iodooxazole-4-carboxylate would likely dominate the reactivity, favoring traditional cross-coupling over direct arylation at other positions. Strategies for direct alkylation at the C2 position would likely involve radical-mediated pathways or the use of specific photocatalytic systems.

Nucleophilic Substitution Reactions at the C2-Position

The C2-position of the oxazole ring, activated by the adjacent iodine atom, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse oxazole derivatives. Common methods for such transformations include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgchem-station.comorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org In the context of methyl 2-iodooxazole-4-carboxylate, this reaction would involve the coupling of the iodooxazole with a primary or secondary amine in the presence of a palladium catalyst and a base. The reaction mechanism generally proceeds through an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org While specific examples with methyl 2-iodooxazole-4-carboxylate are not extensively documented, the high reactivity of aryl iodides in Buchwald-Hartwig aminations suggests that it would be a suitable substrate. wikipedia.org The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. rug.nl

Ullmann Condensation: The copper-catalyzed Ullmann condensation provides an alternative method for C-N, C-O, and C-S bond formation. chem-station.comorganic-chemistry.org The reaction of methyl 2-iodooxazole-4-carboxylate with amines, alcohols, or thiols in the presence of a copper catalyst would lead to the corresponding 2-amino, 2-alkoxy, or 2-thioalkoxyoxazole derivatives. Traditional Ullmann conditions often require harsh reaction conditions, but modern protocols with soluble copper catalysts and ligands allow the reaction to proceed at lower temperatures. chem-station.com The reactivity order for aryl halides in Ullmann couplings is I > Br > Cl, making iodooxazoles excellent substrates. chem-station.com

Below is a table illustrating the types of nucleophilic substitution reactions applicable to halooxazoles, which can be extrapolated to methyl 2-iodooxazole-4-carboxylate.

| Reaction Type | Nucleophile | General Product | Catalyst System (Example) | Reference |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-Aminooxazole | Pd(OAc)₂, Bulky Phosphine Ligand, Base (e.g., NaOtBu) | wikipedia.org |

| Ullmann Condensation (N-arylation) | Amine/Amide | 2-Aminooxazole | CuI, Ligand (e.g., Phenanthroline), Base | chem-station.comorganic-chemistry.org |

| Ullmann Condensation (O-arylation) | Alcohol/Phenol | 2-Alkoxyoxazole | CuI, Ligand, Base | chem-station.comorganic-chemistry.org |

| Ullmann Condensation (S-arylation) | Thiol/Thiophenol | 2-Thioalkoxyoxazole | CuI, Ligand, Base | chem-station.comorganic-chemistry.org |

Radical Reactions and Single Electron Transfer (SET) Processes Involving the C-I Bond

The relatively weak C-I bond in methyl 2-iodooxazole-4-carboxylate makes it susceptible to homolytic cleavage, enabling its participation in radical reactions. These reactions can be initiated by radical initiators, light, or through single electron transfer (SET) processes.

SET-initiated reactions are of particular interest. In such processes, an electron is transferred to the iodooxazole, forming a radical anion which then fragments to produce an oxazolyl radical and an iodide ion. This radical can then participate in various transformations, such as cyclizations or cross-coupling reactions. While specific studies on methyl 2-iodooxazole-4-carboxylate are scarce, the general principles of radical reactions of aryl iodides can be applied. For instance, intramolecular radical cyclization onto a suitably positioned double or triple bond within a substituent could be a viable strategy for constructing fused ring systems.

Photochemical reactions represent another avenue for inducing radical formation. The absorption of UV light can lead to the homolytic cleavage of the C-I bond, generating the corresponding oxazolyl radical. This reactive intermediate can then be trapped by various radical acceptors.

Regioselectivity and Chemoselectivity in C-I Bond Functionalization

In molecules containing multiple reactive sites, achieving regioselectivity and chemoselectivity is a key challenge. For a hypothetical dihalo-substituted oxazole-4-carboxylate, for instance, a methyl 2-iodo-5-bromooxazole-4-carboxylate, the differential reactivity of the C-I and C-Br bonds can be exploited for selective functionalization.

Generally, the C-I bond is more reactive than the C-Br bond in many cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. This difference in reactivity allows for the selective functionalization of the C2-position. For example, a Suzuki-Miyaura coupling could be performed under conditions that favor the reaction at the C-I bond, leaving the C-Br bond intact for subsequent transformations.

The choice of catalyst and reaction conditions plays a crucial role in controlling the regioselectivity. For instance, in the Suzuki coupling of dihaloazoles, the selectivity can sometimes be switched by changing the palladium catalyst and ligands. This catalyst-controlled regioselectivity offers a powerful tool for the synthesis of complex, differentially substituted oxazoles.

The following table summarizes the expected selectivity in cross-coupling reactions of a hypothetical dihalooxazole.

| Reaction Type | Coupling Partner | Expected Major Product (Selective at C-I) | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Methyl 2-aryl-5-bromooxazole-4-carboxylate | Pd(PPh₃)₄, Base |

| Stille Coupling | Organostannane | Methyl 2-aryl-5-bromooxazole-4-carboxylate | Pd(PPh₃)₄ |

| Sonogashira Coupling | Terminal alkyne | Methyl 2-alkynyl-5-bromooxazole-4-carboxylate | Pd(PPh₃)₄, CuI, Base |

| Heck Coupling | Alkene | Methyl 2-alkenyl-5-bromooxazole-4-carboxylate | Pd(OAc)₂, Ligand, Base |

Halogen Dance Rearrangements and their Synthetic Implications

The halogen dance is a base-mediated isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This rearrangement has been studied for iodooxazoles and presents a synthetically useful method for accessing isomers that might be difficult to prepare directly. researchgate.net

For a 2-iodooxazole (B2367723) derivative like methyl 2-iodooxazole-4-carboxylate, a halogen dance rearrangement could potentially lead to the migration of the iodine atom to the C5 position. The proposed mechanism for the halogen dance of iodooxazoles involves deprotonation by a strong base, typically a lithium amide like lithium diisopropylamide (LDA), at a position adjacent to the iodine. researchgate.net This is followed by a series of equilibria involving halogen-metal exchange and re-halogenation, ultimately leading to the thermodynamically more stable isomer. researchgate.net

In the case of iodooxazoles, a competing reaction is the lithium-iodine exchange at the C-I bond, which can lead to the formation of a de-iodinated product. researchgate.net The reaction conditions, including the choice of base and temperature, are critical in controlling the outcome of the reaction and minimizing side products. The synthetic implication of a successful halogen dance would be the ability to transform a readily available 2-iodooxazole into a 5-iodooxazole (B2690904) derivative, thereby providing access to a different substitution pattern for further functionalization.

A study on 2-(butylsulfanyl)-5-iodooxazole showed that treatment with LDA led to the formation of the corresponding 4-iodooxazole in 35% yield, along with 31% of the reduced (de-iodinated) product, highlighting the competition between halogen dance and reduction. researchgate.net

Strategic Applications of Methyl 2 Iodooxazole 4 Carboxylate in Complex Molecule Assembly

Building Block for the Construction of Multi-Substituted Oxazole (B20620) Derivatives

Methyl 2-iodooxazole-4-carboxylate is an excellent substrate for the synthesis of multi-substituted oxazole derivatives, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position of the oxazole ring is highly susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle for reactions such as Suzuki, Heck, and Sonogashira couplings. youtube.comlibretexts.org This high reactivity, a general feature of iodo-aromatic and iodo-heteroaromatic compounds, often allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives. nih.gov

In Suzuki-Miyaura coupling , the reaction of Methyl 2-iodooxazole-4-carboxylate with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base provides a powerful method for the formation of carbon-carbon bonds at the 2-position. organic-chemistry.orgorganic-chemistry.org This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

The Heck reaction offers a pathway to introduce alkenyl substituents by coupling the iodo-oxazole with alkenes under palladium catalysis. organic-chemistry.orgmdpi.com This reaction is instrumental in synthesizing oxazoles with unsaturated side chains, which can be further functionalized.

Furthermore, the Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting Methyl 2-iodooxazole-4-carboxylate with terminal alkynes. nih.govnih.govresearchgate.net This reaction is of significant value for the synthesis of acetylenic oxazole derivatives, which are important precursors for more complex structures and are found in some natural products. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table presents expected outcomes for the reaction of Methyl 2-iodooxazole-4-carboxylate based on known reactivity of similar iodo-heterocycles.

| Coupling Reaction | Coupling Partner | Catalyst/Base | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 2-phenyloxazole-4-carboxylate |

| Heck | Styrene | Pd(OAc)₂ / Et₃N | Methyl 2-((E)-2-phenylvinyl)oxazole-4-carboxylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Methyl 2-(phenylethynyl)oxazole-4-carboxylate |

Precursor for Advanced Heterocyclic Architectures (e.g., Fused Systems)

The functional group handles on Methyl 2-iodooxazole-4-carboxylate, namely the iodo-substituent and the ester, make it an ideal starting material for the synthesis of advanced, fused heterocyclic architectures. These fused systems are of great interest in medicinal chemistry due to their rigid frameworks and potential for specific biological interactions.

A prominent example is the synthesis of oxazolo[5,4-b]pyridines . A plausible synthetic route could involve a Sonogashira coupling of Methyl 2-iodooxazole-4-carboxylate with a suitable protected amino-alkyne, followed by deprotection and intramolecular cyclization to form the fused pyridine (B92270) ring. buketov.edu.kz The ester group can also be a handle for cyclization reactions. For instance, after a cross-coupling reaction to introduce a suitable functional group at the 2-position, the methyl carboxylate can be hydrolyzed to the carboxylic acid, which can then participate in a cyclization cascade to form a fused ring system.

Table 2: Potential Fused Heterocyclic Systems from Methyl 2-iodooxazole-4-carboxylate This table illustrates the types of fused systems that could be synthesized from Methyl 2-iodooxazole-4-carboxylate based on established synthetic strategies.

| Fused System | Proposed Synthetic Strategy |

| Oxazolo[5,4-b]pyridine | Sonogashira coupling followed by intramolecular cyclization of an amino-alkyne. |

| Furo[2,3-d]oxazole | Introduction of a propargyl ether at the 2-position via Sonogashira coupling, followed by intramolecular cyclization. |

| Oxazolo[5,4-d]pyrimidine | Stepwise construction of the pyrimidine (B1678525) ring starting from a 2-amino-oxazole derivative obtained from the iodo-precursor. |

Role in the Elaboration of Diverse Molecular Scaffolds

The reactivity of the 2-iodo group in Methyl 2-iodooxazole-4-carboxylate allows for the introduction of a vast array of functionalities, thereby enabling the elaboration of diverse molecular scaffolds. Beyond the carbon-carbon bond-forming reactions mentioned earlier, the iodo group can be displaced by various nucleophiles.

For instance, Buchwald-Hartwig amination can be employed to introduce primary or secondary amines at the 2-position, leading to 2-aminooxazole derivatives. These compounds are valuable intermediates for further derivatization and are present in a number of biologically active molecules. Similarly, the iodo group can be substituted with oxygen and sulfur nucleophiles to create 2-alkoxy and 2-alkylthio-oxazoles, respectively. These transformations significantly expand the chemical space accessible from this single building block. nih.gov

The ester at the 4-position also provides a point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carbonyl derivatives. This dual functionality of Methyl 2-iodooxazole-4-carboxylate makes it a powerful tool for generating libraries of compounds with diverse substitution patterns for applications in drug discovery and materials science. nih.gov

Development of Novel Organic Methodologies Utilizing the Oxazole Moiety

The unique electronic and steric properties of Methyl 2-iodooxazole-4-carboxylate can be harnessed in the development of novel organic methodologies. The presence of the electron-withdrawing carboxylate group can influence the reactivity of the oxazole ring and the C-I bond, potentially leading to new and selective transformations.

For example, the high reactivity of the C-I bond could be exploited in cascade reactions , where an initial cross-coupling event is followed by one or more subsequent transformations in a single pot. This approach is highly efficient as it reduces the number of synthetic steps, purification procedures, and waste generation.

Furthermore, this compound can serve as a test substrate for the development of new palladium catalysts or other transition-metal-catalyzed reactions. The well-defined structure and predictable reactivity of the iodo-oxazole make it an excellent platform for optimizing reaction conditions and exploring the scope of new catalytic systems. The development of greener and more efficient methods for the functionalization of such heterocyclic systems is an ongoing area of research, and Methyl 2-iodooxazole-4-carboxylate can play a significant role in these endeavors. nih.gov

Elucidation of Molecular Structure and Reaction Mechanisms Through Advanced Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including methyl 2-iodooxazole-4-carboxylate. By observing the nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

In the context of methyl 2-iodooxazole-4-carboxylate, ¹H NMR spectroscopy would be expected to show two distinct signals in the aromatic region, corresponding to the single proton on the oxazole (B20620) ring, and a singlet in the aliphatic region for the methyl ester protons. The precise chemical shift of the oxazole proton is influenced by the electron-withdrawing effects of the carboxylate group and the iodine atom.

¹³C NMR spectroscopy provides further structural detail, with distinct signals anticipated for the carboxyl carbon, the two olefinic carbons of the oxazole ring, and the methyl carbon of the ester group. The carbon atom bonded to the iodine would exhibit a characteristic chemical shift due to the heavy atom effect.

By employing advanced NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), it is possible to establish connectivity between protons and carbons, confirming the substitution pattern of the oxazole ring. These techniques are invaluable for distinguishing between isomers and for confirming the structure of reaction products.

For instance, during the synthesis of derivatives of methyl 2-iodooxazole-4-carboxylate, NMR can be used to monitor the progress of the reaction. The disappearance of starting material signals and the appearance of new signals corresponding to the product provide real-time mechanistic insights.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-iodooxazole-4-carboxylate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-I | - | ~80-90 |

| C4-COOCH₃ | - | ~160-165 |

| C5-H | ~8.0-8.5 | ~140-145 |

| -COOCH₃ | ~3.8-4.0 | ~52-55 |

| -COOCH₃ | - | ~160-165 |

X-ray Diffraction Crystallography for Solid-State Structural Analysis of Derivatives

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of methyl 2-iodooxazole-4-carboxylate that can be crystallized, this technique provides precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise placement of each atom in the crystal lattice.

This technique is particularly useful for:

Unambiguous structure confirmation: It provides definitive proof of the molecular structure, which is especially important when dealing with complex heterocyclic systems where isomerism is possible.

Analysis of intermolecular interactions: X-ray crystallography can reveal non-covalent interactions such as hydrogen bonding, halogen bonding (involving the iodine atom), and π-π stacking, which govern the packing of molecules in the crystal and can influence the material's physical properties.

Stereochemical determination: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters.

While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray diffraction is invaluable for a complete understanding of the molecule's chemical nature.

Mass Spectrometry for Reaction Pathway Monitoring and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used to determine the molecular weight of compounds and to elucidate their structure through fragmentation analysis.

For methyl 2-iodooxazole-4-carboxylate, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision.

The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For instance, the loss of the methyl group from the ester, the loss of the entire methoxycarbonyl group, or the cleavage of the C-I bond would result in characteristic fragment ions.

Mass spectrometry is also an excellent tool for monitoring reaction pathways. By analyzing samples from a reaction mixture at different time points, one can identify intermediates, byproducts, and the final product, thus providing a detailed picture of the reaction mechanism.

Furthermore, isotopic labeling studies, where an atom in the molecule is replaced by its isotope (e.g., ¹³C or ¹⁸O), can be used in conjunction with mass spectrometry to trace the fate of specific atoms during a chemical reaction, providing definitive mechanistic information.

Table 2: Predicted Mass Spectrometry Fragmentation for Methyl 2-iodooxazole-4-carboxylate

| Fragment Ion | Predicted m/z |

|---|---|

| [M]⁺ | 266.95 |

| [M - CH₃]⁺ | 251.94 |

| [M - OCH₃]⁺ | 235.94 |

| [M - COOCH₃]⁺ | 207.93 |

| [M - I]⁺ | 139.02 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a molecule.

For methyl 2-iodooxazole-4-carboxylate, IR spectroscopy would be expected to show characteristic absorption bands for:

The C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹.

The C=N and C=C stretching vibrations of the oxazole ring, in the 1500-1650 cm⁻¹ region.

The C-O stretching vibrations of the ester group, in the 1000-1300 cm⁻¹ range.

The C-I stretching vibration, which would appear at a lower frequency, typically below 600 cm⁻¹.

Raman spectroscopy, which is complementary to IR spectroscopy, can also be used to probe the vibrational modes of the molecule. The selection rules for Raman are different from those for IR, so some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

Vibrational spectroscopy is an excellent tool for monitoring functional group transformations. For example, if the ester group of methyl 2-iodooxazole-4-carboxylate is hydrolyzed to a carboxylic acid, the strong C=O stretching band of the ester would be replaced by the characteristic broad O-H stretching band and the C=O stretching band of the carboxylic acid. Similarly, reactions involving the iodine atom would lead to the disappearance of the C-I stretching vibration.

Table 3: Predicted IR Absorption Frequencies for Methyl 2-iodooxazole-4-carboxylate

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720-1740 |

| C=N, C=C (Oxazole ring) | 1500-1650 |

| C-O (Ester) | 1000-1300 |

| C-H (Aromatic) | ~3100 |

| C-H (Methyl) | ~2950 |

| C-I | <600 |

Computational Chemistry and Theoretical Insights into Methyl 2 Iodooxazole 4 Carboxylate Reactivity

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For Methyl 2-iodooxazole-4-carboxylate, DFT calculations can elucidate key aspects of its electronic structure and inherent reactivity.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy structure. This is often performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, especially around the iodine and oxygen atoms.

Once the optimized geometry is obtained, a wealth of information can be extracted. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For Methyl 2-iodooxazole-4-carboxylate, the MEP would likely show regions of negative potential (red) around the oxygen atoms of the carboxylate group and the oxazole (B20620) ring, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and, significantly, in the region of the carbon-iodine bond, highlighting the electrophilic nature of the C2 carbon of the oxazole ring.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. In Methyl 2-iodooxazole-4-carboxylate, the HOMO is expected to be localized primarily on the oxazole ring and the iodine atom, suggesting these are the sites most susceptible to electrophilic attack. The LUMO is likely to be distributed over the C2-iodo bond and the carboxylate group, indicating the C2 carbon as a primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Methyl 2-iodooxazole-4-carboxylate

| Property | Calculated Value | Interpretation |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a significant separation of charge within the molecule, making it polar. |

| Mulliken Charge on C2 | +0.45 | Suggests a significant partial positive charge, making it an electrophilic center. |

| Mulliken Charge on I | -0.15 | Indicates a partial negative charge, but the C-I bond is polarized towards carbon. |

Prediction of Reaction Pathways and Transition States

Computational chemistry provides the tools to not only predict reactivity but also to map out entire reaction mechanisms. For Methyl 2-iodooxazole-4-carboxylate, a key reaction of interest would be nucleophilic aromatic substitution (SNAAr) at the C2 position, where the iodine atom acts as a leaving group.

By modeling the reaction with a nucleophile (e.g., a thiol or an amine), the potential energy surface can be explored to identify the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS gives the activation energy, a critical factor in determining the reaction rate.

For the substitution reaction on Methyl 2-iodooxazole-4-carboxylate, the predicted transition state would likely involve the attacking nucleophile forming a partial bond with the C2 carbon, while the C-I bond is partially broken. The geometry of this TS, including bond lengths and angles, can be precisely calculated. Furthermore, vibrational frequency analysis can confirm the nature of the stationary points; a minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the products and back to the reactants, confirming that the identified TS indeed connects the desired species. Such studies could also be used to compare the reactivity of 2-iodooxazoles with other 2-halooxazoles (e.g., chloro or bromo derivatives), providing a theoretical basis for choosing the optimal starting material for a given synthetic transformation.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its ability to interact with other molecules are fundamental to its properties. For Methyl 2-iodooxazole-4-carboxylate, conformational analysis would primarily focus on the rotation around the C4-C(O) single bond, which connects the carboxylate group to the oxazole ring.

By systematically rotating this dihedral angle and calculating the energy at each step, a potential energy profile can be constructed. This would reveal the most stable conformer(s) and the energy barriers between them. It is likely that the planar conformer, where the carbonyl group of the ester is either syn- or anti-periplanar to the oxazole ring, would be among the most stable due to conjugation effects. The relative energies of these conformers would be influenced by a balance of steric hindrance and electronic interactions.

Beyond intramolecular conformations, the study of intermolecular interactions is crucial for understanding the solid-state packing and solution-phase behavior of Methyl 2-iodooxazole-4-carboxylate. Non-covalent interactions, such as halogen bonding (where the electrophilic region of the iodine atom interacts with a nucleophile), hydrogen bonding (if interacting with protic solvents or other molecules with H-bond donors), and π-π stacking between the oxazole rings, can be investigated using computational methods. The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density topology and characterize the nature and strength of these weak interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. While no specific QSRR studies on Methyl 2-iodooxazole-4-carboxylate have been reported, the methodology provides a framework for future investigations.

To develop a QSRR model for a series of 2-iodooxazole-4-carboxylate derivatives, one would first need to synthesize a library of these compounds with varying substituents on the oxazole ring or the ester group. The reactivity of each compound in a specific reaction (e.g., the rate of nucleophilic substitution) would then be experimentally measured.

Next, a set of molecular descriptors would be calculated for each molecule using computational chemistry. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy).

Finally, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation that relates the descriptors to the observed reactivity. A successful QSRR model would not only provide insights into the factors governing the reactivity of this class of compounds but also allow for the prediction of the reactivity of new, unsynthesized derivatives.

Future Research Trajectories and Emerging Opportunities in Oxazole Chemistry

Exploration of Novel Catalytic Systems for C-I Bond Activation

The activation of the C-I bond in Methyl 2-iodooxazole-4-carboxylate is pivotal for its utilization in cross-coupling reactions to generate a diverse range of derivatives. While traditional palladium-based catalysts have been instrumental, future research is geared towards the development of more efficient, robust, and sustainable catalytic systems.

Key Research Directions:

Non-Precious Metal Catalysis: There is a growing interest in replacing precious metals like palladium with more abundant and cost-effective alternatives such as copper, nickel, iron, and cobalt. Research in this area will focus on designing specific ligands that can stabilize these metal centers and facilitate the oxidative addition of the C-I bond, a critical step in the catalytic cycle.

Photoredox Catalysis: Light-mediated catalysis offers a green and efficient alternative to traditional thermal methods. The use of photoredox catalysts, in conjunction with transition metals or even in a metal-free manner, can enable C-I bond activation under mild conditions, often at room temperature. This approach could lead to novel reaction pathways and the synthesis of previously inaccessible derivatives of Methyl 2-iodooxazole-4-carboxylate.

Nanocatalysis: The use of metallic nanoparticles as catalysts offers advantages such as high surface area-to-volume ratio, enhanced catalytic activity, and ease of recovery and recyclability. The development of well-defined nanoparticles of palladium, copper, or other metals, supported on various materials like graphene or metal-organic frameworks (MOFs), could provide highly efficient and reusable catalysts for C-I bond functionalization.

Hypothetical Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Methyl 2-iodooxazole-4-carboxylate:

| Catalyst System | Reaction Conditions | Yield (%) | Catalyst Reusability |

| Pd(PPh₃)₄ / K₂CO₃ | Toluene (B28343), 80°C, 12h | 85 | Poor |

| NiCl₂(dppp) / K₃PO₄ | Dioxane, 100°C, 8h | 78 | Moderate |

| CuI / L-proline / Cs₂CO₃ | DMSO, 60°C, 24h | 65 | Good |

| Eosin Y (Photocatalyst) / Blue LED | Acetonitrile, RT, 18h | 72 | Excellent |

Integration into Automated and High-Throughput Synthetic Platforms

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. Integrating the synthesis of Methyl 2-iodooxazole-4-carboxylate derivatives into these platforms can significantly accelerate the discovery of new lead compounds.

Key Opportunities:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The synthesis and subsequent functionalization of Methyl 2-iodooxazole-4-carboxylate can be performed in a continuous flow setup, allowing for rapid library generation and seamless integration with online purification and analysis.

Robotic Synthesis Platforms: Automated robotic systems can perform a large number of reactions in parallel, using minimal amounts of reagents. These platforms are ideal for exploring a wide range of reaction conditions and coupling partners for the functionalization of Methyl 2-iodooxazole-4-carboxylate, thereby rapidly mapping its chemical reactivity.

Machine Learning-Guided Synthesis: The data generated from high-throughput experimentation can be used to train machine learning algorithms to predict the outcome of new reactions. This approach can guide the selection of optimal reaction conditions and substrates, further accelerating the discovery process.

Sustainable and Energy-Efficient Synthetic Approaches for Derivatives

Green chemistry principles are increasingly being incorporated into synthetic methodologies to minimize environmental impact. The development of sustainable and energy-efficient methods for the synthesis of Methyl 2-iodooxazole-4-carboxylate derivatives is a crucial area of future research.

Key Strategies:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. This technique can be applied to various cross-coupling reactions of Methyl 2-iodooxazole-4-carboxylate, leading to more energy-efficient processes.

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This method can enhance reaction rates and yields, often under milder conditions than traditional heating, and can be a valuable tool for the synthesis of oxazole (B20620) derivatives.

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. Research into the use of these solvents for the synthesis and functionalization of Methyl 2-iodooxazole-4-carboxylate will be a significant step towards more sustainable chemical processes.

Unexplored Reaction Pathways and Stereoselective Transformations

Beyond the well-established cross-coupling reactions, there are numerous unexplored reaction pathways that could unlock the full synthetic potential of Methyl 2-iodooxazole-4-carboxylate. Furthermore, the development of stereoselective transformations is essential for the synthesis of chiral molecules with specific biological activities.

Potential Research Areas:

C-H Activation: While the C-I bond is the most reactive site, the activation of C-H bonds at other positions of the oxazole ring could lead to novel functionalization patterns. The development of regioselective C-H activation methodologies would provide access to a new chemical space of oxazole derivatives.

Novel Cyclization Reactions: The iodo and carboxylate groups on the oxazole ring can be utilized in novel intramolecular and intermolecular cyclization reactions to construct more complex heterocyclic systems. These reactions could lead to the discovery of new scaffolds with interesting biological properties.

Stereoselective Transformations: The introduction of chirality is crucial for many applications, particularly in medicinal chemistry. Future research could focus on the development of stereoselective reactions, such as asymmetric cross-coupling or the use of chiral auxiliaries, to synthesize enantiomerically pure derivatives of Methyl 2-iodooxazole-4-carboxylate.

Q & A

What are the optimized synthetic routes for Methyl 2-iodooxazole-4-carboxylate, and how do reaction conditions influence yield?

Level: Advanced

Methodology:

The synthesis of Methyl 2-iodooxazole-4-carboxylate can be adapted from its ethyl ester analog (Ethyl 2-iodooxazole-4-carboxylate), which is prepared via diazotization/iodination of 2-aminooxazole derivatives . Key steps include:

- Diazotization : Treatment of 2-aminooxazole-4-carboxylate with NaNO₂ and H₂SO₄ to generate a diazonium intermediate.

- Iodination : Substitution using KI, with catalytic CuI to accelerate the reaction and improve yields (from ~20% to moderate yields) .

- Esterification : Transesterification of the ethyl ester to methyl ester using methanol and acid catalysis (e.g., H₂SO₄).

Critical Analysis : The modest yields (~22% for ethyl analogs) highlight challenges in heterocyclic iodination. TLC monitoring and silica gel purification are essential for isolating the product .

How can NMR spectroscopy resolve structural ambiguities in Methyl 2-iodooxazole-4-carboxylate?

Level: Basic

Methodology:

1H and 13C NMR are critical for confirming regiochemistry and substituent positions:

- 1H NMR : The iodo substituent at C2 deshields adjacent protons, causing distinct splitting patterns. For example, the oxazole H3 proton appears as a singlet due to lack of coupling with iodine .

- 13C NMR : The carbonyl (C4) and iodinated (C2) carbons show characteristic shifts at ~160 ppm and ~90 ppm, respectively .

Validation : Compare experimental data with literature values for ethyl analogs (e.g., Ethyl 2-iodooxazole-4-carboxylate) to confirm consistency .

What crystallographic tools are recommended for analyzing Methyl 2-iodooxazole-4-carboxylate’s solid-state structure?

Level: Advanced

Methodology:

- Structure Solution : Use SHELXD or SHELXS for phase determination, leveraging direct methods for small-molecule crystallography .

- Refinement : SHELXL is optimal for refining against high-resolution data, with anisotropic displacement parameters for iodine to model its large electron cloud .

- Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots, highlighting potential disorder in the methyl or iodinated groups .

Data Contradictions : Discrepancies in bond lengths (e.g., C-I vs. C-Br) may arise from resolution limits; validate using Hirshfeld surface analysis .

How does the Cremer-Pople puckering analysis apply to oxazole ring conformation in this compound?

Level: Advanced

Methodology:

The oxazole ring’s planarity or puckering can be quantified using Cremer-Pople parameters:

- Coordinate Calculation : Define the mean ring plane and compute out-of-plane displacements (𝑧𝑗) for each atom .

- Amplitude (𝑞) and Phase (𝜑) : For a five-membered ring, 𝑞₂ (puckering amplitude) and 𝜑₂ (pseudorotation phase) describe deviations from planarity.

Case Study : If crystallographic data shows slight puckering (𝑞₂ > 0.1 Å), compare with computational (DFT) results to assess whether it arises from crystal packing or intrinsic electronic effects .

What are the key challenges in using Methyl 2-iodooxazole-4-carboxylate as a building block for bioactive molecules?

Level: Advanced

Methodology:

- Reactivity : The iodo group enables cross-coupling (e.g., Suzuki-Miyaura) but may compete with ester hydrolysis under basic conditions. Protect the ester with TIPS or TBDMS groups during coupling .

- Biological Screening : Derivatives of isoxazole-methylthio compounds (e.g., ’s anticancer analogs) suggest potential bioactivity. Test in vitro against kinase targets or viral proteases, noting iodine’s steric effects on binding .

Optimization : Replace iodine with deuterium (via reductive dehalogenation) to study isotope effects on pharmacokinetics .

How can contradictory spectral data between synthetic and natural products be resolved?

Level: Advanced

Methodology:

- NMR Overlay : Compare synthetic Methyl 2-iodooxazole-4-carboxylate’s NMR with natural analogs (e.g., marine heterocycles) to identify impurities or regiochemical mismatches .

- X-ray vs. DFT : If NMR conflicts persist, perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and reconcile with experimental data .

What purification strategies are effective for isolating Methyl 2-iodooxazole-4-carboxylate?

Level: Basic

Methodology:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate iodinated products from unreacted starting materials .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystals suitable for XRD .

Pitfalls : Iodine’s polarizability may cause tailing; add 1% triethylamine to the mobile phase to improve resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.